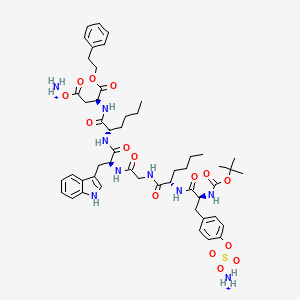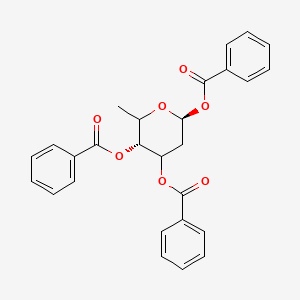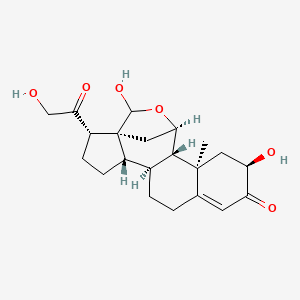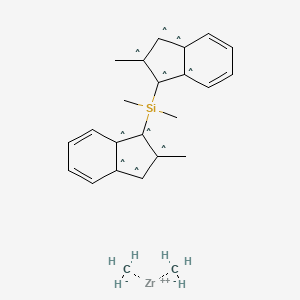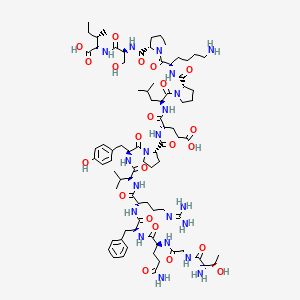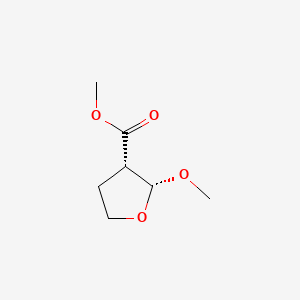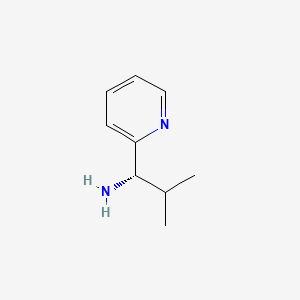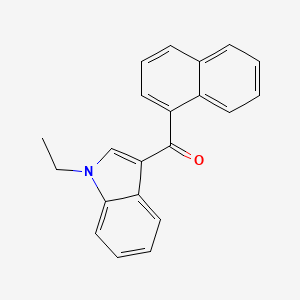
(1-Ethylindol-3-yl)-naphthalen-1-ylmethanone
Descripción general
Descripción
“(1-Ethylindol-3-yl)-naphthalen-1-ylmethanone” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Molecular Structure Analysis
The molecular structure of indole derivatives, including “(1-Ethylindol-3-yl)-naphthalen-1-ylmethanone”, is complex and unique . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved resources.Aplicaciones Científicas De Investigación
Applications in Sensor Development
The compound has been utilized in the development of chemosensors, specifically for the detection of transition metal ions. A study by Gosavi-Mirkute et al. (2017) detailed the synthesis and characterization of derivatives of the compound, highlighting their ability to coordinate with metal ions, particularly Cu2+, in various solvent mixtures. The coordination was observed to induce a color change, signifying potential applications in visual metal ion detection. Furthermore, the study also reported the low detection limits for Cu2+, emphasizing the sensitivity of these sensors (Gosavi-Mirkute et al., 2017).
Medicinal Chemistry and Drug Delivery
In medicinal chemistry, modifications of the naphthalene structure, a component of the compound , have been investigated for their biological activities. Gardner et al. (2004) studied the N(1)-substituent effects on the delivery of polyamine conjugates into cells with active polyamine transporters. The research explored various aromatic ring systems attached to the N(1)-position and found that the size of the N(1)-arylalkyl substituent significantly affected cytotoxicity profiles, indicating the compound's potential in designing targeted drug delivery systems (Gardner et al., 2004).
Material Science and Polymer Chemistry
In the field of material science, the compound has been involved in the synthesis of novel monomers and polymers with potential applications in various industries. Jin et al. (2008) described the successful synthesis of a novel monomer containing a triazole and naphthalene ring, which was polymerized and further coordinated with samarium ion to prepare rare earth-containing polymers. The study emphasized the fluorescence property of these polymers, indicating their use in the development of new materials with specific optical properties (Jin et al., 2008).
Photophysical and Photochemical Studies
The compound has also been a subject of interest in photophysical studies. Moreno Cerezo et al. (2001) investigated the photophysical behavior of probes related to the compound, particularly in different solvent mixtures. These studies are crucial for understanding the fundamental properties of these compounds and their potential applications in fields such as solar energy and photocatalysis (Moreno Cerezo et al., 2001).
Propiedades
IUPAC Name |
(1-ethylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-2-22-14-19(17-11-5-6-13-20(17)22)21(23)18-12-7-9-15-8-3-4-10-16(15)18/h3-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUBISUWTFPBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016879 | |
| Record name | JWH-071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethylindol-3-yl)-naphthalen-1-ylmethanone | |
CAS RN |
209414-05-1 | |
| Record name | JWH-071 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B582651.png)
![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)
![(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanol](/img/structure/B582653.png)

